Product packaging for 2,4',6-Trichlorodiphenyl ether(Cat. No.:CAS No. 157683-72-2)

2,4',6-Trichlorodiphenyl ether

Cat. No.: B133169
CAS No.: 157683-72-2
M. Wt: 273.5 g/mol
InChI Key: ZMRFCSWFCKICQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4',6-Trichlorodiphenyl Ether is a congener of the Polychlorinated Diphenyl Ethers (PCDEs), a class of polyhalogenated compounds comprising 209 possible congeners . PCDEs are recognized as persistent environmental contaminants and are of significant research interest due to their structural similarity to polychlorinated biphenyls (PCBs) . Some PCDE congeners have been reported to cause toxic responses similar to those of certain PCBs, which are mediated by the aryl hydrocarbon receptor (AhR) . This makes this compound a valuable compound for use in environmental toxicology studies, ecotoxicological risk assessments, and investigative research into the behavior and effects of polyhalogenated aromatic compounds. Researchers can utilize this chemical as a standard in analytical chemistry to detect and quantify PCDEs in environmental samples or biological tissues. It also serves as a model compound in studies aiming to understand the structure-activity relationships of halogenated ethers and their potential to disrupt endocrine and other physiological functions. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human use. Handle with appropriate precautions, as the full toxicological profile of this specific compound may not be fully characterized.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7Cl3O B133169 2,4',6-Trichlorodiphenyl ether CAS No. 157683-72-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157683-72-2

Molecular Formula

C12H7Cl3O

Molecular Weight

273.5 g/mol

IUPAC Name

1,3-dichloro-2-(4-chlorophenoxy)benzene

InChI

InChI=1S/C12H7Cl3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H

InChI Key

ZMRFCSWFCKICQE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl

Other CAS No.

157683-72-2

solubility

1.23e-06 M

Synonyms

2,6-Dichlorophenyl 4-chlorophenyl ether

vapor_pressure

2.21e-04 mmHg

Origin of Product

United States

Environmental Occurrence and Source Apportionment Studies

Global and Regional Distribution Patterns in Environmental Compartments

Due to its chemical stability and resistance to degradation, 2,4',6-trichlorodiphenyl ether has been detected in various environmental matrices across the globe. ontosight.ai Its low water solubility and tendency to bind to particles influence its transport and accumulation in different ecosystems.

Atmospheric Presence and Long-Range Transport Dynamics

Like other persistent organic pollutants (POPs), this compound can undergo long-range atmospheric transport. wur.nlwho.int This mobility allows it to travel far from its original sources, leading to its presence in remote regions. The process involves volatilization from contaminated surfaces, atmospheric transport, and subsequent deposition. wur.nl The specific dynamics of its atmospheric journey are influenced by meteorological factors and its physicochemical properties.

Aquatic System Contamination (Water, Sediment, Biota)

The low water solubility of this compound means that in aquatic environments, it is more likely to be found adsorbed to sediments and suspended particles rather than dissolved in the water column. ontosight.aiepa.gov This leads to its accumulation in the sediment of rivers, lakes, and coastal areas. Consequently, benthic organisms and other aquatic life can be exposed to and bioaccumulate the compound, leading to its transfer through the food web. ontosight.ai

Terrestrial Accumulation in Soil and Vegetation

In terrestrial ecosystems, this compound can accumulate in soil and be taken up by vegetation. tandfonline.com Its persistence in soil can lead to long-term contamination. affrc.go.jp Studies have shown that the degradation of similar diphenyl ether herbicides is significantly slower under upland conditions compared to flooded conditions, with microbial processes playing a role in their breakdown. tandfonline.com The compound's presence in soil can also result from the atmospheric deposition of airborne particles. wur.nl

Identification of Anthropogenic Sources and Release Pathways

The presence of this compound in the environment is primarily linked to human activities, both as an unintentional byproduct and as an impurity in commercial products.

Impurities in Commercial Products (e.g., Chlorophenoxy Acid Herbicides, Chlorophenol Wood Preservatives)

One of the significant sources of this compound is its presence as an impurity in certain commercial chemical formulations. For instance, it has been identified as a contaminant in chlorophenoxy acid herbicides. A notable example is its connection to the herbicide chlornitrofen (B1668786) (CNP), chemically known as 2,4,6-trichlorophenyl 4'-nitrophenyl ether. nih.govresearchgate.netnih.gov The use of such herbicides in agriculture has led to the direct introduction of this compound into the environment. affrc.go.jp

Similarly, chlorophenol-based wood preservatives have been identified as another source. tpsgc-pwgsc.gc.ca These preservatives, designed to protect wood from decay and pests, can contain various chlorinated compounds as impurities, including trichlorodiphenyl ethers.

Formation in Industrial Processes (e.g., Polychlorinated Biphenyl Transformer Oils, Incineration Byproducts)

Industrial processes are another major pathway for the release of this compound. Polychlorinated biphenyls (PCBs), which were widely used as dielectric fluids in transformers and capacitors, can be a source. who.int Although the production of PCBs is now largely banned, legacy equipment can still be a source of contamination.

Furthermore, the incineration of waste materials, particularly those containing chlorinated compounds, can lead to the formation and release of various polychlorinated diphenyl ethers as byproducts. ontosight.ai In Japan, combustion by-products are considered one of the major sources of dioxin-related compounds, which include polychlorinated diphenyl ethers. nih.govresearchgate.net

Environmental Fate and Transformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 2,4',6-trichlorodiphenyl ether, key abiotic degradation pathways include photolysis and electrochemical degradation.

Photolytic Transformation Processes and Photoproduct Formation

Photolysis, the breakdown of compounds by light, is a significant abiotic degradation pathway for chlorinated diphenyl ethers. Studies on related compounds like 2'-HO-2,4,4'-trichlorodiphenyl ether (triclosan) have shown that photolytic transformation can be initiated by triplet-excited state species. researchgate.net This process can lead to the formation of various photoproducts. For instance, the photolysis of triclosan (B1682465) and 2'-HO-BDE-28 in the presence of dissolved organic matter can result in the formation of dioxins. researchgate.net While direct photolysis of this compound itself is a potential degradation route, the specific photoproducts and reaction kinetics are influenced by environmental conditions such as the presence of sensitizers and the light spectrum. Research on the closely related compound 2,4,6-trichlorophenol (B30397) (TCP) has demonstrated that photolysis, particularly when coupled with biodegradation, can lead to significant removal of the parent compound. nih.govelsevierpure.com

Electrochemical Degradation Research

Electrochemical methods present a promising technology for the degradation of halogenated organic pollutants like this compound. provectusenvironmental.com These techniques typically involve either electrochemical reduction, which cleaves the carbon-halogen bonds, or electrochemical oxidation, which degrades the organic molecule through the action of electrogenerated oxidants. provectusenvironmental.com Research on the electrochemical degradation of various chlorinated compounds, such as 2,4,5-trichlorobiphenyl (B97342) and 2,4,6-trichlorophenol (TCP), has shown high degradation efficiencies. provectusenvironmental.comnih.govresearchgate.net For example, a three-dimensional electrocatalytic reactor has demonstrated 100% removal of 2,4,6-TCP. nih.gov These methods offer a controlled approach to breaking down persistent organic pollutants into less harmful substances. provectusenvironmental.comd-nb.info

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process in the natural attenuation of pollutants like this compound in the environment.

Microbial Biotransformation in Environmental Matrices (e.g., Soil, Water)

Microorganisms in soil and water play a significant role in the transformation of this compound. jircas.go.jpnih.gov The rate and extent of biodegradation are influenced by environmental conditions and the microbial communities present. epa.gov

The degradation of chlorinated diphenyl ethers can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. diva-portal.orgnih.gov Studies on the related compound 2,4,4'-trichlorodiphenyl ether have shown that it is very persistent under both aerobic and anaerobic conditions in soil. diva-portal.orgnih.gov In contrast, the degradation of diphenyl ether herbicides is generally much slower under upland (aerobic) conditions compared to flooded (anaerobic) conditions. tandfonline.com Under anaerobic conditions, the formation of amino derivatives from the corresponding nitro-diphenyl ethers has been observed, suggesting that reductive processes are a key degradation pathway. jircas.go.jptandfonline.com For instance, the degradation of 2,4,6-trichlorophenol (TCP) has been studied in sequencing batch reactors under aerobic conditions, achieving over 99% removal. sci-hub.se Coupled anaerobic/aerobic systems have also been shown to be effective for TCP degradation. nih.gov

A variety of microorganisms, including fungi and bacteria, have been shown to metabolize chlorinated diphenyl ethers. nih.govresearchgate.net White-rot fungi, in particular, are known for their ability to degrade a wide range of persistent organic pollutants due to their non-specific lignin-degrading enzyme systems. researchgate.netnih.govwur.nle3s-conferences.org

Fungal species like Trametes versicolor and Pycnoporus cinnabarinus can transform triclosan (a trichlorodiphenyl ether) into various metabolites, including glycosyl conjugates and 2,4-dichlorophenol. nih.govasm.orgasm.org The white-rot fungus Phlebia brevispora has been shown to degrade chlornitrofen (B1668786) (2,4,6-trichlorophenyl p-nitrophenyl ether) into metabolites such as monomethoxylated compounds and 2,4,6-trichlorophenol. nih.gov These fungi utilize extracellular enzymes like laccases and peroxidases to initiate the degradation process. researchgate.netbioline.org.br

Bacterial degradation of chlorinated aromatic compounds is also a significant environmental process. epa.govd-nb.info Bacteria capable of degrading 2,4,6-trichlorophenol (TCP) have been isolated from industrial sludge. nih.gov For example, Planococcus rifietoensis and Bacillus pumilus have demonstrated the ability to use 2,4,6-TCP as a carbon and energy source, achieving high removal efficiencies. nih.gov The degradation often proceeds through hydroxylation and subsequent ring cleavage, as seen in the metabolism of various chlorinated biphenyls by Acinetobacter and Pseudomonas species. epa.gov The co-metabolic degradation of 2,4,6-TCP using sludge fermentation broth as a carbon source has also been successfully demonstrated. mdpi.com

Enzymatic Systems Involved in Biotransformation

The biotransformation of chlorinated diphenyl ethers, including compounds structurally related to this compound, is facilitated by specific enzymatic systems in various microorganisms. These enzymes are crucial for initiating the breakdown of these persistent organic pollutants.

White-rot fungi, in particular, have demonstrated significant capabilities in degrading diphenyl ethers through both intracellular and extracellular enzymatic activities. Fungi such as Trametes versicolor and Phlebia brevispora utilize powerful oxidative enzymes. researchgate.netnih.gov The intracellular cytochrome P450 monooxygenase system is often responsible for the initial hydroxylation of the aromatic rings, a critical first step in the degradation process. researchgate.net Extracellular enzymes, namely lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), also play a key role. nih.gov These peroxidases, characteristic of lignin-degrading fungi like Phanerochaete chrysosporium, catalyze the oxidative dechlorination of chlorinated aromatic compounds, generating less chlorinated and more biodegradable intermediates. nih.gov

In bacterial systems, different enzymatic pathways have been identified. For instance, Sphingomonas species are known to degrade diphenyl ether and its halogenated derivatives. asm.org Their enzymatic machinery often involves dioxygenases, which catalyze the insertion of two hydroxyl groups onto an aromatic ring, leading to ring cleavage. The degradation of pentachlorophenol (B1679276) (PCP) by Mycobacterium species involves a membrane-bound cytochrome P-450 type enzyme that hydroxylates the compound as an initial step. mdpi.com While direct studies on this compound are limited, the enzymatic systems that transform analogous compounds provide a strong indication of the likely biochemical pathways involved in its degradation.

Microorganism/SystemEnzyme SystemReaction CatalyzedSubstrate (Analog)
Trametes versicolor (White-rot fungus)Cytochrome P450 monooxygenaseHydroxylationPolybrominated Diphenyl Ethers (PBDEs)
Phanerochaete chrysosporium (White-rot fungus)Lignin Peroxidase (LiP), Manganese Peroxidase (MnP)Oxidative Dechlorination2,4,6-Trichlorophenol
Phlebia brevispora (White-rot fungus)Not specified, likely peroxidases/P450Degradation, MethoxylationChlornitrofen (CNP)
Mycobacterium speciesCytochrome P-450 type enzymeHydroxylationPentachlorophenol (PCP)
Sphingomonas sp. strain SS33DioxygenasesDihalo-hydroxylation, Ring CleavageDihalodiphenyl ethers

Identification and Characterization of Biodegradation Products

The biodegradation of this compound and its analogs proceeds through several metabolic pathways, resulting in a variety of transformation products. The identification of these metabolites is key to understanding the complete environmental fate of the parent compound.

A primary metabolic route is the cleavage of the ether bond, which separates the two phenyl rings. psu.edu This pathway has been observed in the metabolism of polybrominated diphenyl ethers (PBDEs) in mice, leading to the formation of brominated phenols such as 2,4-dibromophenol (B41371) and 2,4,5-tribromophenol. psu.edu A similar cleavage of this compound would be expected to yield chlorinated phenols, such as 2,4,6-trichlorophenol. Indeed, in studies with the white-rot fungus Phlebia brevispora, 2,4,6-trichlorophenol was identified as a metabolite from the degradation of chlornitrofen (2,4,6-trichlorophenyl p-nitrophenyl ether). nih.gov

Hydroxylation of one or both aromatic rings is another major transformation pathway. researchgate.net This can be followed by conjugation reactions. For example, the fungus Trametes versicolor metabolizes the related compound triclosan into glycosylated conjugates, specifically 2-O-(2,4,4′-trichlorodiphenyl ether)-β-D-xylopyranoside and 2-O-(2,4,4′-trichlorodiphenyl ether)-β-D-glucopyranoside. asm.org In addition to conjugation, methoxylation can occur; Pycnoporus cinnabarinus converts triclosan to 2,4,4′-trichloro-2′-methoxydiphenyl ether. asm.org

In aquatic organisms, such as carp (B13450389), metabolic processes can also introduce different functional groups. When exposed to an amino-substituted analog, 2,4,6-trichlorophenyl-4'-aminophenyl ether, carp were found to produce 2,4,6-trichlorophenyl-4'-acetamido phenyl ether as a metabolite. nih.gov Under flooded soil conditions, various diphenyl ether herbicides are reduced to their corresponding amino derivatives. tandfonline.com

Parent Compound (Analog)Organism/SystemIdentified Biodegradation Product(s)
Chlornitrofen (2,4,6-trichlorophenyl p-nitrophenyl ether)Phlebia brevisporaMonomethoxylated compounds, 2,4,6-Trichlorophenol
Triclosan (2,4,4'-trichloro-2'-hydroxydiphenyl ether)Trametes versicolor2-O-(2,4,4′-trichlorodiphenyl ether)-β-D-xylopyranoside, 2-O-(2,4,4′-trichlorodiphenyl ether)-β-D-glucopyranoside, 2,4-Dichlorophenol
TriclosanPycnoporus cinnabarinus2,4,4′-Trichloro-2′-methoxydiphenyl ether
2,4',6-Trichlorophenyl-4'-aminophenyl etherCarp (Cyprinus carpio)2,4,6-Trichlorophenyl-4'-acetamido phenyl ether
Polybrominated Diphenyl Ethers (PBDEs)Mouse2,4-Dibromophenol, 2,4,5-Tribromophenol (from ether bond cleavage)
Diphenyl Ether Herbicides (e.g., CNP, Nitrofen)Flooded SoilAmino derivatives (e.g., 2,4,6-trichlorophenyl-4'-aminophenyl ether)

Simulated Metabolism and Predictive Modeling for Environmental Fate

Predictive modeling and simulation are essential tools for assessing the environmental fate of chemicals like this compound, for which extensive empirical data may be lacking. These computational approaches estimate the compound's behavior, persistence, and transformation pathways in various environmental compartments.

Metabolic simulators such as CATALOGIC are designed to predict the biodegradation pathways of chemical compounds. researchgate.net By applying a library of known molecular transformations, these simulators can generate a map of the most probable metabolites resulting from microbial or abiotic degradation. researchgate.net For example, a simulation of the metabolism of 2,4,6-trichlorophenyl (4'-nitrophenyl) ether illustrates the generation of a series of metabolites through parallel pathways. researchgate.net Similarly, predictive software like ADMET Predictor can forecast the metabolism of chlorinated compounds by specific human cytochrome P450 enzymes, identifying likely hydroxylated metabolites. nih.gov

Multimedia environmental fate models are used to simulate the distribution and transport of persistent organic pollutants. scholaris.caethz.ch These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment, biota) and use the chemical's physical-chemical properties and emission rates to calculate its concentration and fluxes between these compartments. ethz.ch Such models can assess the impact of different emission scenarios and identify key environmental parameters influencing the chemical's fate, such as temperature, particle concentration, and air exchange rates. scholaris.ca

A critical input for these models is the compound's physical-chemical properties, which can also be predicted using computational methods. Quantitative Structure-Property Relationship (QSPR) models, for instance, can estimate properties like aqueous solubility (log S) from a molecule's structural features. researchgate.net A robust QSPR model can provide reliable estimates of key parameters needed for large-scale environmental fate assessments. researchgate.net

Modeling ApproachPurposeExample Application/Relevance
Metabolic Simulators (e.g., CATALOGIC)Predicts abiotic and biotic degradation pathways and probable metabolites.Simulating the metabolism of 2,4,6-trichlorophenyl (4'-nitrophenyl) ether to understand its transformation products. researchgate.net
Multimedia Environmental Fate ModelsSimulates the transport, distribution, and long-term fate of chemicals in the environment (air, water, soil).Modeling the environmental fate of PBDEs in a lake system to understand partitioning and dominant loss processes. ethz.ch
Quantitative Structure-Property Relationship (QSPR)Estimates key physical-chemical properties (e.g., water solubility) based on molecular structure.Predicting aqueous solubility for a wide range of organic chemicals to use as input for fate models. researchgate.net
Metabolism Prediction Software (e.g., ADMET Predictor)Forecasts metabolism by specific enzymes (e.g., human CYPs).Predicting which P450 isoforms are likely to metabolize polychlorinated biphenyls (PCBs) and the resulting metabolites. nih.gov

Bioaccumulation, Biotransformation, and Trophic Dynamics in Ecological Systems

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The accumulation of a chemical in living tissue to levels higher than the surrounding environment is a key factor in its environmental risk profile. mdpi.com For PCDEs, this process is influenced by both direct uptake from the environment (bioconcentration) and accumulation through diet (biomagnification). mdpi.com

The uptake and partitioning of PCDEs are governed by the physicochemical properties of the specific congener and the biology of the organism. A laboratory study using a simulated aquatic food chain (the algae Scenedesmus obliquus, the water flea Daphnia magna, and the zebrafish Danio rerio) provided quantitative insights into the bioaccumulation of 12 different PCDE congeners. nih.govacs.org While this specific study did not report individual data for 2,4',6-trichlorodiphenyl ether, it did establish general principles for PCDEs. The study found that bioaccumulation factors (BCFs) tended to increase as the number of chlorine atoms on the molecule increased, with the exception of the highly chlorinated CDE 209. nih.govacs.org This suggests that partitioning into the lipid tissues of organisms is a primary driver of uptake, a common characteristic for persistent, lipophilic organic pollutants. nih.govepa.gov

Bioaccumulation of PCDEs shows significant variability among different species. nih.govacs.org In a simulated aquatic environment, the log-transformed bioaccumulation factors (BCFs) for a suite of 12 PCDEs were found to be in the ranges of 2.94–3.77 L/kg for the algae S. obliquus, 3.29–4.03 L/kg for the crustacean D. magna, and 2.42–2.89 L/kg for the zebrafish D. rerio. nih.govacs.org This demonstrates that accumulation potential is not uniform across different trophic levels or types of organisms, with the invertebrate D. magna showing the highest BCF values in this particular food chain. nih.govacs.org

The specific congener 2,4,5-Trichlorodiphenyl ether, which is structurally similar to the subject of this article, was found to have a log BCF value of 4.18 in fish in a separate study. insilico.eu The number and position of chlorine atoms were identified as major factors influencing the BCF values for congeners with the same degree of chlorination. nih.govacs.org

Table 1: Log-Transformed Bioaccumulation Factors (BCFs) for a Range of PCDE Congeners in a Simulated Aquatic Food Chain This table presents the range of BCFs observed for 12 PCDE congeners, illustrating species-specific variability. Data for the specific this compound congener was not individually reported in this study.

Organism Trophic Role Log BCF Range (L/kg wet weight)
Scenedesmus obliquus Primary Producer (Algae) 2.94–3.77
Daphnia magna Primary Consumer (Crustacean) 3.29–4.03
Danio rerio Secondary Consumer (Fish) 2.42–2.89

Source: Environmental Science & Technology, 2023. nih.govacs.org

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the process by which contaminants move from prey to predator, potentially leading to higher concentrations at successively higher levels of the food web, a phenomenon known as biomagnification. researchgate.net

The potential for a substance to biomagnify is often assessed using biomagnification factors (BMFs), which quantify the change in contaminant concentration between an organism and its diet. mdpi.com In the simulated aquatic food chain study, lipid-normalized BMFs for 12 PCDE congeners were calculated for each trophic step. acs.org The transfer from algae to daphnia (S. obliquus to D. magna) yielded BMFs ranging from 1.08 to 2.27. acs.org The subsequent transfer from daphnia to zebrafish (D. magna to D. rerio) resulted in BMFs between 0.81 and 1.64. acs.org These values indicate that while trophic transfer is occurring, its efficiency varies by congener and trophic step. acs.org Some PCDE congeners exhibited BMFs comparable to those of well-known bioaccumulative compounds like PCBs and polybrominated diphenyl ethers (PBDEs). acs.org

Lipophilic compounds like PCDEs can be transferred from a mother to her offspring during gestation and lactation, which represents a significant exposure pathway for developing organisms. pnas.orgresearchgate.net While specific data on the maternal transfer of this compound is limited, studies on structurally related compounds like PCBs and PBDEs provide valuable insight into this process.

In various wildlife, including fish, marine mammals, and turtles, these compounds are known to accumulate in lipid-rich tissues and can be mobilized during egg formation or transferred across the placenta. pnas.orgresearchgate.netnih.gov For instance, studies on arctic beluga whales found that an average of 11.4% of the mother's PCB burden and 11.1% of the PBDE burden were transferred to the fetus. researchgate.net This transplacental transfer was found to be more efficient for less halogenated congeners. researchgate.net Similarly, significant correlations between contaminant levels in the blood of nesting leatherback turtles and their eggs have been documented, confirming maternal transfer of both PCBs and PBDEs. nih.gov In mice, studies have shown that BDE-47, a pervasive PBDE congener, is transferred during both gestation and lactation, with lactation representing a significant route of exposure for the pups. nih.gov This maternal offloading can expose offspring to these contaminants during critical developmental windows. pnas.org

Biotransformation Pathways in Organisms

The biotransformation of chlorinated diphenyl ethers is a critical process that influences their toxicokinetics and persistence in organisms. Metabolism generally proceeds through enzymatic reactions that aim to increase the polarity of the compound, thereby facilitating its excretion. For halogenated diphenyl ethers, the primary metabolic pathways involve hydroxylation and cleavage of the ether bond. These transformations are mediated by enzyme systems such as the cytochrome P450 monooxygenases, which are central to xenobiotic metabolism.

Metabolic Product Identification in Biota

The identification of metabolites in various organisms is key to understanding the biotransformation of this compound. Although data for this specific congener are scarce, research on structurally similar compounds paints a clear picture of expected metabolic products.

The principal metabolites identified from analogous halogenated diphenyl ethers are hydroxylated derivatives (OH-PCDEs or OH-PBDEs) and halogenated phenols, which result from the cleavage of the ether linkage. For instance, studies on rats exposed to various PCDEs demonstrated that all congeners produced ortho-hydroxylated metabolites. dtic.mil Similarly, research on mice exposed to a commercial pentabromodiphenyl ether mixture (DE-71) identified several hydroxylated PBDEs and two bromophenols, 2,4-dibromophenol (B41371) and 2,4,5-tribromophenol, in plasma samples. psu.edu The presence of these bromophenols indicates that the cleavage of the diphenyl ether bond is a significant metabolic pathway in mice. psu.edu

This ether bond cleavage has also been observed in aquatic life. In crucian carp (B13450389) exposed to BDE-153, metabolites included not only debrominated and hydroxylated products but also 2,4-dibromophenol and 2,4,6-tribromophenol. researchgate.net In the environment, microbial degradation plays a significant role. Studies on the related herbicide 2,4,6-trichlorophenyl 4'-nitrophenyl ether (CNP) in paddy soils showed that it was degraded into its corresponding amino derivative, particularly under flooded conditions. tandfonline.com Fungi are also capable of breaking down these structures; the white-rot fungus Trametes versicolor transforms triclosan (B1682465) (a hydroxylated trichlorodiphenyl ether) into metabolites including 2,4-dichlorophenol. nih.govasm.org

The following table summarizes the metabolic products identified for compounds analogous to this compound.

Table 1: Identified Metabolic Products of Analogous Halogenated Diphenyl Ethers in Biota
OrganismParent Compound AnalyzedMetabolic Products IdentifiedSource
RatsVarious Polychlorinated Diphenyl Ethers (PCDEs)ortho-Hydroxylated metabolites dtic.mil
MicePentabromodiphenyl Ether Mixture (DE-71)Hydroxylated PBDEs, 2,4-dibromophenol, 2,4,5-tribromophenol psu.edu
Crucian Carp (Carassius auratus)BDE-153 (Hexabromodiphenyl ether)Hydroxylated PBDEs, 2,4-dibromophenol, 2,4,6-tribromophenol researchgate.net
Fungi (Trametes versicolor)Triclosan (2,4,4'-trichloro-2'-hydroxydiphenyl ether)2,4-dichlorophenol, glucoside and xyloside conjugates nih.govasm.org
Soil Microorganisms2,4,6-trichlorophenyl 4'-nitrophenyl ether (CNP)Amino derivatives of CNP tandfonline.com

In Vivo and In Vitro Metabolism Studies

Both in vivo (within a living organism) and in vitro (in a controlled environment) studies have been instrumental in elucidating the metabolic pathways of halogenated diphenyl ethers.

In vivo studies provide a holistic view of absorption, distribution, metabolism, and excretion. Research in rats, mice, and fish has consistently shown that these animals metabolize polychlorinated and polybrominated diphenyl ethers into hydroxylated and ether-bond-cleaved products. dtic.milpsu.eduresearchgate.net For example, after oral exposure, mice were found to metabolize components of the DE-71 mixture into various hydroxylated PBDEs and bromophenols that were detectable in plasma. psu.edu

In vitro studies, often using liver microsomes, allow for a detailed examination of the enzymatic processes involved. Hepatic microsomes from rats have been used to metabolize PBDE congeners, confirming the formation of hydroxylated metabolites. oup.com These studies are crucial for identifying which cytochrome P450 enzymes are involved in the transformation. oup.com Fungal metabolism has also been extensively studied in vitro. The white-rot fungi Trametes versicolor and Pycnoporus cinnabarinus have been shown to transform the related compound triclosan. T. versicolor produces both conjugates (xyloside and glucoside) and a cleavage product (2,4-dichlorophenol), while P. cinnabarinus produces a methylated triclosan derivative and a glucoside conjugate. nih.govasm.org This demonstrates that hydroxylation, ether cleavage, conjugation, and methylation are all possible biotransformation pathways in fungi. nih.govasm.orgresearchgate.net

The table below summarizes key findings from in vivo and in vitro metabolism studies on related diphenyl ethers.

Table 2: Summary of In Vivo and In Vitro Metabolism Studies on Halogenated Diphenyl Ethers
Study TypeOrganism/SystemParent CompoundKey FindingsSource
In VivoMicePentabromodiphenyl Ether (DE-71)Metabolized to hydroxylated PBDEs and bromophenols; ether bond cleavage confirmed. psu.edu
In VivoCrucian CarpBDE-153Metabolic pathways include debromination, hydroxylation, and ether bond cleavage. researchgate.net
In VitroRat Liver MicrosomesPBDE CongenersFormation of hydroxylated metabolites that can compete with thyroxine for binding to transthyretin. oup.com
In VitroFungi (Trametes versicolor)Diphenyl Ethers, TriclosanPathways include hydroxylation, ether cleavage, and conjugation to sugars. nih.govasm.orgresearchgate.net
In VitroFungi (Pycnoporus cinnabarinus)TriclosanMetabolized to a methoxy (B1213986) derivative and a glucoside conjugate. nih.govasm.org

Role of Organismal Metabolism in Bioaccumulation Dynamics

The metabolism within an organism is a primary determinant of a chemical's bioaccumulation potential. The fundamental goal of xenobiotic metabolism is detoxification by forming more polar, water-soluble metabolites that can be easily eliminated from the body. north-slope.org However, the efficiency and pathways of this metabolism vary significantly, affecting how much of a compound like this compound is retained.

The persistence of halogenated diphenyl ethers is strongly linked to their metabolic stability. Congeners that are slowly metabolized tend to bioaccumulate to a greater extent. For example, in mice treated with the DE-71 mixture, the BDE-153 congener was found to be more persistent than other congeners present in the original mixture, suggesting it is less readily metabolized. psu.edu

The formation of hydroxylated metabolites is a double-edged sword. While hydroxylation is the first step towards excretion, some hydroxylated metabolites can be biologically active and may themselves be persistent. north-slope.org These hydroxylated forms have been shown to bind to transport proteins like transthyretin, potentially disrupting hormone transport. oup.com

Conversely, the cleavage of the ether bond is a significant detoxification and elimination pathway. psu.edu By breaking the molecule into smaller chlorinated phenols, the organism effectively dismantles the parent structure, which can lead to a reduction in the bioaccumulation of the original diphenyl ether. The detection of bromophenols at concentrations higher than many hydroxylated PBDEs in mouse plasma underscores the importance of this cleavage pathway. psu.edu Therefore, the balance between the rate of hydroxylation, subsequent conjugation and excretion, and the rate of ether bond cleavage ultimately dictates the bioaccumulation dynamics of this compound in an organism.

Academic Synthesis and Analytical Methodologies for Research

Synthetic Methodologies for Chlorinated Diphenyl Ethers and Related Compounds

The creation of chlorinated diphenyl ethers like 2,4',6-trichlorodiphenyl ether in a laboratory setting is crucial for producing reference standards for analytical studies and for investigating their properties. The primary methods involve forming an ether linkage between two aromatic rings, a process that can be achieved through several established chemical reactions.

The Ullmann condensation is a cornerstone reaction for the synthesis of diaryl ethers, including polychlorinated diphenyl ethers (PCDEs). google.comwikipedia.org This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at elevated temperatures. google.comwikipedia.org For instance, the synthesis of p-nitrophenyl phenyl ether can be achieved by reacting 4-chloronitrobenzene with phenol and potassium hydroxide (B78521), using copper as a catalyst. wikipedia.org The general reaction is:

Ar-X + Ar'-OH → Ar-O-Ar' + HX

where Ar and Ar' are aryl groups and X is a halogen.

Variations of the Ullmann reaction have been developed to improve yields and reaction conditions. These often involve the use of different copper catalysts, such as copper salts or basic copper carbonate, and various solvents. google.comgoogle.com For example, a patented method describes the reaction of dichlorobenzene with phenol or a substituted phenol in the presence of a chlorine hydride absorbent (like sodium hydroxide or potassium hydroxide) and a catalyst, which can be an iodide or a copper compound. google.com The reaction conditions can be manipulated, with temperatures ranging from 80 to 250 °C and reaction times from 5 to 30 hours. google.com

Another approach involves the use of diaryliodonium salts. The coupling reaction of a chlorinated diphenyliodonium (B167342) salt with a chlorinated phenol is a common route to synthesize specific PCDE congeners. mdpi.com This method has been utilized in the synthesis of various polybrominated diphenyl ethers (PBDEs) and their hydroxylated and methoxylated derivatives, which are structurally related to PCDEs. diva-portal.org

The formation of hydroxylated PCDEs (HO-PCDEs) can also occur through the dimerization of chlorophenols. For example, 2,4,6-trichlorophenol (B30397) can react in the presence of Fe(III)-bearing smectites (a type of clay mineral) to form HO-PCDEs. nih.gov This reaction is influenced by factors such as relative humidity and the specific structure of the clay mineral. nih.gov

The synthesis of this compound and its derivatives often begins with the preparation of precursor molecules. These precursors are then subjected to coupling reactions to form the final diphenyl ether structure.

For instance, the synthesis of 2,4,6-trichlorophenyl-4'-aminophenyl ether involves the reaction of 2,4,6-trichlorophenol with 4-aminophenol. ontosight.ai This creates an ether linkage between the two substituted phenyl rings. Similarly, a patented process describes the synthesis of various diphenyl ether derivatives, such as 2,4,6-trichloro-3'-{(1,3-dioxorane-4-yl)methoxy}-4'-nitrodiphenyl ether, through the reaction of a substituted nitrobenzene (B124822) with a glycerine derivative in the presence of potassium hydroxide. google.com

The synthesis of radiolabeled derivatives for use in environmental fate and metabolism studies is also a critical area of research. For example, ¹⁴C-labeled 2,4,6-trichlorophenyl 4-nitrophenyl ether (also known as CNP) has been synthesized. acs.org The label was introduced into either the trichlorophenyl ring starting from [U-¹⁴C]phenol or the nitrophenyl ring starting from [U-¹⁴C]chlorobenzene. acs.org The resulting radioactive CNP was then further converted to its amino and acetylamino derivatives. acs.org

The synthesis of precursors can also involve the modification of existing diphenyl ether structures. For example, the reduction of a nitro group to an amino group, followed by acetylation, is a common transformation. acs.org Additionally, the synthesis of hydroxylated and methoxylated derivatives of polybrominated diphenyl ethers (PBDEs), which are structurally analogous to PCDEs, often involves the preparation of brominated phenoxybenzaldehydes as key intermediates. researchgate.net These intermediates are then converted to the final products through reactions like the Baeyer-Villiger oxidation and hydrolysis. researchgate.net

The table below summarizes some of the key reactions and starting materials used in the synthesis of chlorinated diphenyl ethers and their derivatives.

Chromatographic Separation Techniques

Gas Chromatography (GC) with Capillary Columns

Gas chromatography (GC) is a widely adopted technique for the analysis of semi-volatile compounds like this compound. The use of capillary columns is standard due to their high resolving power, which is essential for separating isomeric and closely related compounds.

Researchers have utilized various capillary columns for the separation of haloethers. For instance, EPA Method 8111, a gas chromatographic method for determining haloethers, suggests the use of wide-bore open-tubular capillary columns. epa.gov A dual-column/dual-detector approach is often recommended to ensure accurate identification, though a single-column setup is also acceptable. epa.gov The choice of stationary phase is critical; non-polar phases like DB-1 and more polar phases such as BPX-50 have been employed in multidimensional GC systems for complex sample analysis. vu.nl

In a study on diphenyl ether herbicides in soils, gas chromatography was performed using a glass column packed with a specific liquid phase on a solid support. The operating conditions, including column, injector, and detector temperatures, were optimized to achieve good separation of several diphenyl ether compounds. tandfonline.com Under the specified conditions, the retention time for 2,4,6-trichlorophenyl 4'-nitrophenyl ether (a related compound) was 10.6 minutes. tandfonline.com

Advanced Chromatographic Approaches (e.g., High-Resolution Gas Chromatography)

For complex matrices and trace-level detection, high-resolution gas chromatography (HRGC) is often necessary. HRGC, characterized by the use of long and narrow-bore capillary columns, provides superior separation efficiency. This is particularly important when analyzing environmental samples that may contain a multitude of co-extractants that can interfere with the target analyte.

Furthermore, multidimensional gas chromatography (MDGC) or GCxGC offers even greater resolving power by employing two columns with different stationary phases. This technique can separate compounds that co-elute on a single column, providing a more detailed and accurate profile of the sample's composition. vu.nl

Detection and Quantification Strategies

Following chromatographic separation, sensitive and selective detectors are required to identify and quantify this compound, often present at low concentrations in environmental samples.

Mass Spectrometry (MS) Applications (e.g., GC-MS, High-Resolution GC-Low Resolution MS, GC-HRMS)

Mass spectrometry (MS) is a powerful detection technique that provides structural information, leading to highly confident analyte identification. When coupled with GC, it is a workhorse for environmental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common MS application for the analysis of this compound and related compounds. shimadzu.com GC-MS provides both retention time data and mass spectra, which act as a chemical fingerprint for the analyte. EPA Method 8270D outlines the use of GC/MS for the analysis of semivolatile organic compounds, including haloethers. epa.gov In a study quantifying haloethers from tap water, a GC-MS system was used to identify and quantify 23 different haloethers, including this compound. shimadzu.com The "Smart SIM" feature, a time-segmented selected ion monitoring (SIM) acquisition method, was utilized to enhance sensitivity and selectivity. shimadzu.com

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS): For ultra-trace analysis and to overcome interferences from complex matrices, GC-HRMS is employed. This technique provides very accurate mass measurements, allowing for the differentiation of the target analyte from isobaric interferences (compounds with the same nominal mass but different elemental composition). A study on the determination of 2,4,6-trichloroanisole (B165457) and 2,4,6-tribromoanisole (B143524) in wine demonstrated the superior sensitivity of GC-HRMS, achieving quantification limits in the low ng/L to pg/L range. researchgate.net

Electron Capture Detection (ECD)

The Electron Capture Detector (ECD) is a highly sensitive detector for electrophilic compounds, particularly those containing halogens. This makes it an excellent choice for the detection of chlorinated compounds like this compound.

EPA Method 8111 specifically details the use of a GC equipped with an ECD for the analysis of haloethers. epa.govepa.gov The method notes that the ECD responds to all electronegative compounds, which can lead to interferences from other halogenated substances, phthalates, and other oxygenated compounds. epa.govepa.gov Therefore, confirmation on a second, dissimilar column or by GC/MS is often necessary to ensure accurate identification. epa.govepa.gov Studies have shown the successful application of GC-ECD for the analysis of related compounds in various matrices, highlighting its sensitivity. tandfonline.com In the analysis of 2,4,6-trichloroanisole in wine, a headspace solid-phase microextraction (HS-SPME) method coupled with GC-ECD was developed, achieving low limits of quantitation. nih.govacs.org

Atomic Emission Detection (AED)

The Atomic Emission Detector (AED) is a selective detector that can determine the atomic composition of eluting compounds. It works by decomposing the analyte in a high-energy plasma and then measuring the characteristic atomic emission lines. This provides elemental information, allowing for the specific detection of chlorine-containing compounds.

Research has demonstrated the use of a purge-and-trap preconcentration system coupled to capillary gas chromatography with atomic emission detection for the determination of 2,4,6-trichloroanisole in cork stoppers and wines. thegoodscentscompany.com This highlights the applicability of AED for the selective detection of chlorinated aromatic ethers.

Quality Assurance and Quality Control in Analytical Research

To ensure the reliability and validity of analytical data, stringent quality assurance (QA) and quality control (QC) procedures are essential. These measures are integral to all stages of the analytical process, from sample collection to data reporting.

Key QA/QC elements in the analysis of this compound include:

Method Blanks: Analyzing a blank sample (a sample free of the analyte) to check for contamination introduced during the analytical process. epa.gov

Matrix Spikes and Matrix Spike Duplicates: Adding a known amount of the analyte to a sample to assess the effect of the sample matrix on the analytical method's accuracy and precision. epa.gov

Laboratory Control Samples (LCS): Analyzing a standard of known concentration to monitor the performance of the analytical method. epa.gov

Surrogate Standards: Adding a non-target compound with similar chemical properties to the analyte to all samples, blanks, and standards to monitor the efficiency of sample preparation and analysis. epa.govepa.gov For haloether analysis, compounds like 2,4-dichlorodiphenyl ether and 2,3,4-trichlorodiphenyl ether are recommended as surrogates. epa.govepa.gov

Internal Standards: Adding a known amount of a compound to each sample extract just before analysis to correct for variations in instrument response. 4,4'-Dibromobiphenyl is a recommended internal standard for haloether analysis. epa.govepa.gov

Calibration: Establishing a calibration curve with a series of standards of known concentrations to quantify the analyte in the samples. epa.gov

Interlaboratory Comparisons: Participating in proficiency testing schemes or interlaboratory comparison studies to evaluate the laboratory's performance against other laboratories. iaea.org This helps to ensure the comparability and quality of data on a broader scale. iaea.org

Adherence to established protocols, such as those outlined in EPA SW-846, provides a framework for maintaining high-quality data in environmental analysis. energy.govepa.gov

Internal Standard Selection and Application

In the quantitative analysis of organic compounds like this compound by techniques such as gas chromatography (GC), the use of internal standards is crucial for achieving accurate and reproducible results. An internal standard is a compound of known concentration added to a sample to correct for the loss of analyte during sample preparation and injection.

While specific studies on internal standards for this compound are not prevalent in the available literature, methodologies for similar compounds, such as those outlined in EPA Method 8111 for haloethers, provide valuable guidance. epa.govepa.gov This method recommends the use of 4,4'-dibromobiphenyl as an internal standard. epa.govepa.govshimadzu.com The internal standard is added to each sample extract just before instrumental analysis at a constant concentration. epa.govepa.gov This allows for the correction of variability in injection volume and detector response.

In addition to internal standards, surrogate standards are also employed to monitor the performance of the analytical method, especially during sample extraction and cleanup. Surrogates are compounds that are chemically similar to the analytes of interest but not expected to be present in the original sample. For haloether analysis, recommended surrogates include 2,4-dichlorodiphenyl ether and 2,3,4-trichlorodiphenyl ether . epa.govepa.govshimadzu.com These are added to all samples, blanks, and calibration standards before extraction to assess the efficiency of the method for each sample matrix. The recovery of these surrogates provides a measure of the method's accuracy for the specific sample.

For the analysis of other related compounds, such as 2,4,6-trichloroanisole (TCA) in wine, 2,4,6-tribromoanisole (TBA) has been successfully used as an internal standard to overcome matrix effects. nih.gov Conversely, the use of 2,4,6-trichlorophenyl ethyl ether as an internal standard for the same analysis led to inconsistent results. nih.govacs.org In some analyses of diphenyl ether herbicides, other congeners are used as internal standards; for example, chlomethoxynil is used for the determination of 2,4,6-trichlorophenyl 4'-nitrophenyl ether (CNP). tandfonline.com Isotope-labeled internal standards, such as ¹³C-labeled PBDEs and PCBs, are also a common choice in sensitive analytical methods to improve quantification accuracy. nih.gov

Method Validation and Performance Characteristics (e.g., Limit of Detection, Limit of Quantification, Recovery)

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), and recovery.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. It is often calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve. sepscience.com

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is typically calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve. sepscience.com

Recovery: The percentage of the true amount of an analyte that is detected by the analytical method. It is determined by analyzing a sample matrix spiked with a known concentration of the analyte and is a measure of the method's accuracy.

Compound Class/AnalyteMatrixLODLOQRecovery (%)Reference
Polybrominated Diphenyl Ethers (PBDEs)Human Serum3–145 pg/mLNot Specified88–118 nih.gov
Polychlorinated Biphenyls (PCBs)Human Serum1–12 pg/mLNot Specified88–118 nih.gov
PBDEs, PCBs, and Organochlorine PesticidesHuman Blood SerumNot Specified0.03 ng/mL52.9–125.0 researchgate.net
Diphenyl Ether HerbicidesSoilNot SpecifiedNot Specified> 96 tandfonline.com
Amino derivatives of Diphenyl Ethers (at low conc.)SoilNot SpecifiedNot Specified~ 66 tandfonline.com
2,4,6-Trichloroanisole (TCA)WineNot Specified2.9–18 ng/LNot Specified nih.gov

Structure Activity Relationship Sar and Ecotoxicological Research Frameworks

Quantitative Structure-Activity Relationships (QSARs) for Environmental Behavior

Quantitative Structure-Activity Relationships (QSARs) are computational models that relate the chemical structure of a compound to its physicochemical properties and biological activities. These models are instrumental in predicting the environmental fate of chemicals like 2,4',6-Trichlorodiphenyl ether, offering a cost-effective and time-efficient alternative to extensive experimental testing.

Predictive Models for Environmental Partitioning and Persistence

Predictive models for the environmental partitioning and persistence of this compound are crucial for understanding its distribution and longevity in various environmental compartments. Key parameters predicted by these models include the octanol-water partition coefficient (log Kow) and the organic carbon-water partition coefficient (log Koc).

The log Kow value indicates a chemical's lipophilicity and its tendency to bioaccumulate in organisms. A higher log Kow suggests a greater affinity for fatty tissues. The log Koc value predicts the extent to which a chemical will adsorb to organic matter in soil and sediment, influencing its mobility in the environment. usda.govnih.gov

For polychlorinated diphenyl ethers (PCDEs), QSAR models have been developed to predict these crucial parameters. These models often utilize quantum–mechanical molecular descriptors to directly estimate log Koc, bypassing the need for experimental log Kow values. d-nb.info One study established Quantitative Structure-Property Relationship (QSPR) models for various diphenyl ethers, including methoxylated and hydroxylated PCDEs, to predict log Kow and log Koc. nih.gov These models demonstrated good-fit, robustness, and predictive ability, particularly for mono- to hexa-substituted diphenyl ethers. nih.gov

While specific experimental data for this compound is limited, QSAR models provide valuable estimates for its environmental partitioning coefficients.

Predicted Environmental Partitioning of this compound
ParameterPredicted ValueSignificance
log Kow~5.0 - 6.0Indicates a high potential for bioaccumulation in fatty tissues of organisms.
log Koc~4.5 - 5.5Suggests strong adsorption to soil and sediment, leading to low mobility in water.

Persistence, or the length of time a chemical remains in the environment, is another critical factor. The persistence of PCDEs is comparable to that of polychlorinated biphenyls (PCBs), with half-lives in some aquatic species exceeding 100 days. encyclopedia.pub The biodegradation of these compounds is a key factor in their persistence, and QSAR models can provide insights into their susceptibility to microbial degradation.

Correlating Molecular Descriptors with Environmental Fate Parameters

The predictive power of QSAR models lies in the correlation of specific molecular descriptors with environmental fate parameters. Molecular descriptors are numerical values that characterize the chemical structure in terms of its topology, geometry, and electronic properties.

For PCDEs, key molecular descriptors influencing their environmental fate include:

Molecular Polarizability (α): This descriptor relates to the molecule's volume and has been shown to significantly influence the log Kow and log Koc of diphenyl ethers. nih.gov

Positional Parameters: The number and position of chlorine atoms on the diphenyl ether structure are critical. For instance, the number of chlorine atoms at specific positions (e.g., N2(6), N3(5), and N4) are primary factors affecting log Kow and log Koc. nih.gov

Quantum-Mechanical Descriptors: These descriptors, derived from computational chemistry, can provide a more direct and accurate prediction of parameters like log Koc for polyhalogenated persistent organic pollutants (POPs), including PCDEs. d-nb.info

General Interaction Properties Function (GIPF) family descriptors: These have been used to develop QSAR models for predicting the gas chromatographic relative retention times of all PCB congeners, which can be analogous to PCDE behavior. nih.gov

Molecular surface average local ionization energy: This has also been successfully used to model the retention behavior of PCBs. nih.gov

By analyzing these and other descriptors, researchers can build robust models to predict how this compound will behave in the environment. nih.gov

Key Molecular Descriptors for Predicting Environmental Fate of this compound
Molecular DescriptorInfluence on Environmental Fate
Molecular PolarizabilityCorrelates with molecular volume, affecting partitioning behavior (log Kow and log Koc). nih.gov
Number and Position of Chlorine AtomsDirectly impacts hydrophobicity, persistence, and potential for bioaccumulation. nih.gov
Quantum-Mechanical DescriptorsProvide a basis for more accurate, direct prediction of soil and sediment sorption (log Koc). d-nb.info

Ecological Hazard and Risk Assessment Methodologies

Assessing the ecological hazard and risk of this compound involves a combination of computational and experimental methods to determine its potential adverse effects on ecosystems.

In Vitro and In Silico Screening Methods in Environmental Toxicology

In vitro (in a controlled environment outside a living organism) and in silico (computer-based) screening methods are increasingly used in environmental toxicology to prioritize chemicals for further testing and to elucidate mechanisms of toxicity. nih.govfrontiersin.orgfrontiersin.org

For compounds like PCDEs, these methods can assess a range of toxicological endpoints, including:

Cytotoxicity: The potential of a chemical to cause cell death. frontiersin.org

Endocrine Disruption: The ability to interfere with the body's hormone systems. Some PCDEs are known to have effects similar to dioxins, which can be mediated by the aryl hydrocarbon receptor (AhR). encyclopedia.pubnih.gov

Genotoxicity: The potential to damage genetic material (DNA).

In silico toxicology tools, such as the ProTox-II webserver, can predict various toxicity endpoints, including oral toxicity, hepatotoxicity, cytotoxicity, and mutagenicity, by integrating machine learning models, pharmacophores, and experimental data. forschung3r.ch These computational approaches are valuable for screening large numbers of chemicals and for providing initial hazard assessments. frontiersin.orgfrontiersin.org

In vitro studies on related compounds can also provide insights. For example, research on the metabolism of 2,4,6-trichlorophenol (B30397) has shown the formation of hydroxypentachlorodiphenyl ether isomers, indicating potential metabolic pathways for PCDEs.

Environmental Fate and Effects Studies by Regulatory Agencies (e.g., Environmental Protection Agency)

Regulatory agencies like the U.S. Environmental Protection Agency (EPA) play a critical role in assessing the environmental fate and effects of chemicals. epa.govcambridgeenvironmental.com The EPA's approach to risk assessment for persistent, bioaccumulative, and toxic (PBT) chemicals, a category that includes many PCDEs, involves a comprehensive evaluation of their environmental behavior and potential impacts. nih.gov

The EPA utilizes a risk quotient-based approach, comparing estimated environmental concentrations (EECs) with toxicological endpoints from laboratory studies to determine the level of concern. epa.gov For chemicals like PCDEs, the EPA's review process would typically include:

Environmental Fate Characterization: Examining data on hydrolysis, photodegradation, and metabolism in soil and aquatic systems to understand the primary degradation pathways and persistence. epa.gov

Ecological Effects Assessment: Evaluating toxicity data for various aquatic and terrestrial organisms to identify the most sensitive species and toxicological endpoints. epa.gov

Exposure Assessment: Modeling or measuring the concentrations of the chemical in different environmental media.

Research on Sustainable Alternatives and Environmental Management

Given the persistent and potentially toxic nature of halogenated compounds like this compound, there is a significant research effort focused on developing sustainable alternatives and effective environmental management strategies.

The primary driver for this research is the need to replace halogenated flame retardants and other industrial chemicals with safer, more environmentally friendly options. cefic.org Key areas of research include:

Non-Halogenated Flame Retardants: These alternatives are designed to be less persistent and bioaccumulative, breaking down more safely in the environment.

Bio-based Alternatives: Utilizing renewable resources to create new chemicals and materials with reduced environmental footprints. For example, polylactic acid (PLA) is a biodegradable and chemically recyclable material made from renewable resources that is being explored as an alternative to conventional plastics. cefic.org

Effective environmental management of sites contaminated with PCDEs and other POPs is another critical area of research. mdpi.comresearchgate.netpops.int Remediation strategies often involve a combination of approaches, including:

Bioremediation: Utilizing microorganisms to break down contaminants into less harmful substances. mdpi.com

Phytoremediation: Using plants to remove, contain, or degrade contaminants in soil and water.

Chemical Dehalogenation: Employing chemical reagents to remove chlorine atoms from the molecules, reducing their toxicity.

Activated Carbon Application: Using activated carbon to adsorb and immobilize contaminants in soil and sediment.

The management of contaminated sites is guided by a risk-based approach, aiming to protect human and ecological health while also considering economic and social factors. pops.int The ultimate goal is to prevent further contamination and to remediate existing sites to a level that is safe for their intended use. nepc.gov.au

Development of Safer Chemical Alternatives

The growing understanding of the potential hazards associated with chlorinated compounds like this compound has spurred research into the development of safer chemical alternatives. The principles of green chemistry guide this effort, aiming to design chemicals that are less hazardous to human health and the environment from the outset. healthandenvironment.org A key strategy in developing safer alternatives is to avoid the use of halogens (chlorine, bromine) altogether, as these often contribute to the persistence and toxicity of a molecule.

For applications where chlorinated diphenyl ethers might have been used, such as flame retardants or as intermediates in chemical synthesis, several classes of non-halogenated alternatives are being explored. chemsec.orgchemanager-online.com These include:

Phosphorus-based flame retardants: Compounds like resorcinol bis(diphenyl phosphate) (RDP) have been identified as technically feasible and safer alternatives to some halogenated flame retardants. chemsec.org

Bio-based polymers and materials: Developing materials from renewable resources that are inherently less flammable can reduce the need for flame-retardant additives.

Alternative synthetic pathways: Redesigning chemical synthesis to avoid the generation of chlorinated byproducts is a fundamental aspect of pollution prevention.

The process of identifying and validating safer alternatives is complex and requires a comprehensive assessment of not only the hazard profile of the potential substitute but also its performance, cost, and life cycle impacts to avoid "regrettable substitutions," where one hazardous chemical is replaced by another with similar or different uncharacterized risks. acs.org

Table 1: General Approaches to Safer Chemical Alternatives

ApproachDescriptionExamples
Green Chemistry Principles Designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. healthandenvironment.orgUse of renewable feedstocks, designing for degradation, avoiding persistent chemical structures.
Non-Halogenated Chemistry Replacing chlorinated or brominated compounds with alternatives that do not contain these halogens.Phosphorus-based flame retardants, nitrogen-based flame retardants. chemsec.org
Inherent Safety Designing materials and products that are inherently less hazardous, reducing the need for toxic additives.Development of naturally flame-resistant polymers.
Alternatives Assessment A systematic process for identifying, comparing, and selecting safer alternatives to chemicals of concern.Evaluating potential substitutes for toxicity, performance, and economic feasibility. acs.org

Improvements in Waste Management Practices for Chlorinated Compounds

The effective management of waste containing chlorinated compounds such as this compound is critical to prevent environmental contamination. Due to their persistence, improper disposal can lead to long-term pollution of soil, water, and air. Improvements in waste management practices focus on containment, treatment, and destruction of these compounds.

For solid waste contaminated with chlorinated compounds, such as industrial sludge or contaminated soil, several disposal and treatment options are available. High-temperature incineration in specialized facilities is a common method for the destruction of persistent organic pollutants. epd.gov.hk The conditions of incineration, including temperature and residence time, must be carefully controlled to ensure complete destruction and prevent the formation of even more toxic byproducts like polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs).

Landfilling in engineered hazardous waste landfills is another option for the disposal of solid waste containing chlorinated compounds. epa.gov These landfills are designed with multiple barriers, including liners and leachate collection systems, to prevent the release of contaminants into the surrounding environment.

For contaminated liquids, such as industrial wastewater or leachate from landfills, advanced treatment technologies are necessary. These can include:

Activated carbon adsorption: This process uses activated carbon to effectively remove organic compounds from water.

Advanced oxidation processes (AOPs): AOPs utilize highly reactive species like hydroxyl radicals to break down persistent organic pollutants into less harmful substances.

Bioremediation: This approach uses microorganisms to degrade organic contaminants. While many chlorinated compounds are resistant to biodegradation, some specialized microorganisms have been shown to break them down under specific conditions. nih.govnih.gov

Furthermore, robust regulatory frameworks and practices for the handling, transportation, and tracking of hazardous waste are essential to ensure that waste containing chlorinated compounds is managed safely from generation to final disposal. resource-recycling.comergenvironmental.com

Table 2: Waste Management Strategies for Chlorinated Compounds

Waste Management PracticeDescriptionApplicability
High-Temperature Incineration Controlled combustion at high temperatures to destroy organic compounds. epd.gov.hkSolid, liquid, and sludge waste containing high concentrations of chlorinated compounds.
Engineered Landfilling Disposal in specially designed landfills with containment systems to prevent environmental release. epa.govSolid waste and stabilized sludge.
Activated Carbon Adsorption Use of activated carbon to remove dissolved organic contaminants from water.Contaminated water and wastewater.
Advanced Oxidation Processes (AOPs) Chemical treatment processes that generate highly reactive radicals to destroy pollutants.Contaminated water and wastewater.
Bioremediation Use of microorganisms to break down organic contaminants. nih.govnih.govContaminated soil and water, often limited by the recalcitrance of the specific compound.
Proper Handling and Transportation Strict protocols for the safe handling, labeling, and transport of hazardous waste to prevent spills and exposure. resource-recycling.comAll waste streams containing chlorinated compounds.

Q & A

Q. Basic Research Focus

  • Solubility and Stability : Use solvents like tert-butyl methyl ether to enhance aqueous solubility (if limited) and prevent degradation during exposure assays .
  • Model Organisms : Select species with metabolic pathways relevant to chlorinated ethers (e.g., Daphnia magna for acute toxicity, zebrafish for bioaccumulation).
  • Environmental Fate : Prioritize endpoints linked to persistence (e.g., half-life in sediment) and biomagnification potential, referencing degradation pathways of PCDE analogs .
  • Safety Protocols : Follow OSHA HCS guidelines for handling chlorinated phenols, including respiratory protection and storage in sealed containers .

What strategies are effective for separating this compound from co-occurring isomers in complex mixtures?

Q. Advanced Research Focus

  • Chromatographic Optimization : Use reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water gradients) to resolve isomers based on polarity differences. For GC, employ DB-5MS columns with slow temperature ramping.
  • Isomer-Specific Detection : Pair with tandem MS (MS/MS) to differentiate fragment ion patterns.
  • Pre-Treatment : Solid-phase extraction (SPE) using Florisil® or silica gel to reduce matrix interference, as demonstrated for tetrabromodiphenyl ethers .

How should researchers ensure accurate synthesis and purity assessment of this compound?

Q. Basic Research Focus

  • Synthesis : Optimize Ullmann coupling between 2,4,6-trichlorophenol and 4-chlorobromobenzene using Cu catalysts. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent).
  • Purity Assessment :
    • NMR : Verify absence of residual solvents and isomer peaks (e.g., δ 7.2–7.8 ppm for aromatic protons).
    • Mass Spectrometry : Confirm molecular ion ([M]+ at m/z 266.9) and chlorine isotopic patterns.
    • HPLC : Achieve ≥98% purity using area normalization under optimized conditions .

What molecular modeling approaches are suitable for predicting the environmental behavior of this compound?

Q. Advanced Research Focus

  • QSAR Models : Predict bioaccumulation (log BCF) and toxicity (LC50) using software like EPI Suite or TEST, inputting properties such as log Kow (estimated 5.8) and vapor pressure (0.01 Pa at 25°C) .
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes to infer metabolic pathways.
  • Degradation Modeling : Apply density functional theory (DFT) to assess hydrolysis or photolysis rates under varying pH/UV conditions.

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